1-((4-Chloro-2-nitrophenyl)sulfonyl)-1H-pyrrole
Description
1-((4-Chloro-2-nitrophenyl)sulfonyl)-1H-pyrrole is a sulfonamide-functionalized pyrrole derivative characterized by a 4-chloro-2-nitrophenylsulfonyl group attached to the nitrogen atom of the pyrrole ring. This compound is of interest in medicinal chemistry and materials science due to its structural features: the electron-withdrawing nitro (-NO₂) and chloro (-Cl) substituents on the phenyl ring, combined with the sulfonyl (-SO₂-) linker, influence its electronic properties and reactivity.
Properties
CAS No. |
51144-97-9 |
|---|---|
Molecular Formula |
C10H7ClN2O4S |
Molecular Weight |
286.69 g/mol |
IUPAC Name |
1-(4-chloro-2-nitrophenyl)sulfonylpyrrole |
InChI |
InChI=1S/C10H7ClN2O4S/c11-8-3-4-10(9(7-8)13(14)15)18(16,17)12-5-1-2-6-12/h1-7H |
InChI Key |
NZZRUBKPFOEDEL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN(C=C1)S(=O)(=O)C2=C(C=C(C=C2)Cl)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Core Synthetic Method
The principal synthetic route to 1-((4-Chloro-2-nitrophenyl)sulfonyl)-1H-pyrrole involves the nucleophilic substitution of the sulfonyl chloride group in 4-chloro-2-nitrobenzenesulfonyl chloride by the nitrogen atom of pyrrole. This sulfonylation reaction is typically conducted under mild conditions to preserve the sensitive functional groups (nitro and chloro) on the aromatic ring.
- Reagents: 4-chloro-2-nitrobenzenesulfonyl chloride and pyrrole.
- Base: Triethylamine or sodium hydroxide to neutralize the hydrochloric acid generated.
- Solvent: Dichloromethane (DCM) is commonly used due to its ability to dissolve both reactants and maintain reaction homogeneity.
- Temperature: Room temperature (approximately 20–25 °C) is preferred to avoid decomposition or side reactions.
- Reaction Time: Typically 1–3 hours, depending on scale and stirring efficiency.
Reaction Mechanism
The reaction proceeds via nucleophilic attack of the pyrrole nitrogen on the sulfonyl chloride, forming the sulfonamide bond and releasing hydrochloric acid, which is scavenged by the base.
Industrial Scale Adaptations
For industrial production, the reaction is scaled up with modifications such as:
- Use of continuous flow reactors to improve heat and mass transfer.
- Automated dosing of reagents to control stoichiometry precisely.
- Enhanced purification steps including recrystallization and chromatographic techniques to ensure high purity.
Purification Techniques
Purification is critical to isolate the target compound from unreacted starting materials and by-products.
- Recrystallization: Methanol or ethanol is used to recrystallize the crude product, yielding high-purity crystalline solids.
- Chromatography: Flash column chromatography with hexane/ethyl acetate gradients effectively separates impurities.
- Trituration: Dilution with dichloromethane followed by trituration with pentane can also be employed to improve purity.
Reaction Optimization and Yield Data
Research indicates that solvent choice, base type, and temperature significantly influence yield and purity. For example, using dichloromethane and triethylamine at room temperature typically yields about 75–80% of the desired product after purification.
| Parameter | Condition | Yield (%) | Notes |
|---|---|---|---|
| Solvent | Dichloromethane | 78 | Optimal solvent for solubility |
| Base | Triethylamine | 75–80 | Neutralizes HCl, promotes reaction |
| Temperature | Room temperature (20–25 °C) | 78 | Prevents side reactions |
| Reaction Time | 2 hours | 78 | Sufficient for complete conversion |
| Purification | Recrystallization from methanol | >90 | High purity achieved |
Analytical Characterization Supporting Preparation
- 1H NMR Spectroscopy: Confirms the sulfonylation by characteristic shifts of pyrrole protons (δ 6.3–6.9 ppm) and aromatic protons of the sulfonyl phenyl ring (δ 7.1–7.3 ppm).
- Mass Spectrometry: Confirms molecular weight (286.69 g/mol).
- Elemental Analysis: Validates the presence of chlorine, nitrogen, sulfur, and oxygen consistent with the molecular formula C10H7ClN2O4S.
Summary Table of Preparation Method
| Step | Description | Conditions/Notes |
|---|---|---|
| Starting Materials | 4-chloro-2-nitrobenzenesulfonyl chloride, pyrrole | High purity reagents recommended |
| Reaction Medium | Dichloromethane | Ensures solubility and reaction control |
| Base | Triethylamine or NaOH | Neutralizes HCl byproduct |
| Temperature | Room temperature (20–25 °C) | Avoids decomposition |
| Reaction Time | 1–3 hours | Monitored by TLC or HPLC |
| Work-up | Aqueous wash, drying over anhydrous MgSO4 | Removes inorganic salts and water |
| Purification | Recrystallization or flash chromatography | Achieves >90% purity |
| Yield | 75–80% | Dependent on scale and reaction control |
Research Findings and Notes
- The presence of electron-withdrawing groups (nitro and chloro) on the phenyl ring influences the reactivity of the sulfonyl chloride, requiring mild conditions to prevent side reactions.
- The sulfonylation reaction is highly selective for the pyrrole nitrogen, with minimal side reactions reported under optimized conditions.
- Industrial methods emphasize continuous flow synthesis to improve reproducibility and scalability.
- Analytical techniques such as 1H NMR and mass spectrometry are essential for confirming the structure and purity of the synthesized compound.
Chemical Reactions Analysis
Types of Reactions: 1-((4-Chloro-2-nitrophenyl)sulfonyl)-1H-pyrrole undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Oxidation: The pyrrole ring can undergo oxidation reactions to form pyrrole-2,5-diones.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium on carbon catalyst.
Substitution: Nucleophiles like amines or thiols, solvents like ethanol or dimethylformamide.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed:
Reduction: 1-((4-Amino-2-nitrophenyl)sulfonyl)-1H-pyrrole.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: Pyrrole-2,5-diones and other oxidized products.
Scientific Research Applications
1-((4-Chloro-2-nitrophenyl)sulfonyl)-1H-pyrrole has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 1-((4-Chloro-2-nitrophenyl)sulfonyl)-1H-pyrrole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to inhibition or activation of biological pathways. For instance, the nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects.
Comparison with Similar Compounds
Biological Activity
1-((4-Chloro-2-nitrophenyl)sulfonyl)-1H-pyrrole is a pyrrole derivative that has garnered attention for its potential biological activities. Pyrrole and its derivatives are known for their diverse pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory effects. This article explores the biological activity of this specific compound, focusing on its mechanisms of action, efficacy against various pathogens, and potential therapeutic applications.
The biological activity of 1-((4-Chloro-2-nitrophenyl)sulfonyl)-1H-pyrrole is primarily attributed to its ability to interact with specific molecular targets within cells. These interactions can lead to the modulation of enzyme activities and inhibition of various biological pathways. For instance, compounds with similar structures have been shown to inhibit enzymes by binding to their active sites, thereby blocking substrate access and altering metabolic processes .
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of pyrrole derivatives:
- Antibacterial Activity : Pyrrole derivatives exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria. For example, a related compound demonstrated a minimum inhibitory concentration (MIC) as low as 3.12 µg/mL against Staphylococcus aureus, indicating potent antibacterial effects .
- Mechanism : The antibacterial action is often linked to the inhibition of DNA gyrase, an essential enzyme for bacterial DNA replication . This mechanism is crucial for the development of new antibacterial agents targeting resistant strains.
Anticancer Activity
Pyrrole derivatives have also been investigated for their anticancer properties:
- Cell Lines Tested : Compounds similar to 1-((4-Chloro-2-nitrophenyl)sulfonyl)-1H-pyrrole have shown efficacy against various cancer cell lines, including liver (HEPG2) and breast (MCF7) cancer cells. Studies report that certain pyrrole derivatives can induce apoptosis in these cells through the inhibition of anti-apoptotic proteins like Bcl-2 .
- Efficacy : In vitro studies have demonstrated that modifications in the pyrrole structure can significantly enhance anticancer activity. For instance, specific substitutions on the pyrrole ring can lead to improved binding affinities for target proteins involved in cancer cell survival .
Case Studies
Research Findings
Research has consistently shown that pyrrole derivatives possess a wide range of biological activities:
- Anti-inflammatory Effects : Some studies indicate that pyrroles can reduce inflammation markers in vitro, suggesting potential use in treating inflammatory diseases .
- Neuroprotective Properties : Certain pyrrole compounds have been evaluated for their neuroprotective effects, particularly in models of neurodegenerative diseases like Alzheimer's disease .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 1-((4-Chloro-2-nitrophenyl)sulfonyl)-1H-pyrrole, and how do reaction conditions influence yield?
- Methodological Answer: The compound can be synthesized via sulfonylation of the pyrrole ring using sulfonyl chlorides. A related method involves refluxing precursors (e.g., 4-chloro-2-nitrobenzenesulfonyl chloride) with a pyrrole derivative in dichloromethane under basic conditions (e.g., NaOH) at 273 K for 2 hours, followed by purification via recrystallization from methanol (yield ~78%) . Solvent choice (e.g., xylene) and catalysts (e.g., chloranil) can enhance cyclization efficiency .
Q. How is 1H NMR spectroscopy utilized to confirm the structure of sulfonylpyrrole derivatives?
- Methodological Answer: 1H NMR in CDCl₃ or DMSO-d₆ reveals distinct aromatic and heterocyclic proton environments. For example, pyrrole protons typically appear as doublets (δ 6.3–6.9 ppm), while sulfonyl-linked aromatic protons show multiplet splitting (δ 7.1–7.3 ppm). Integration ratios and coupling constants (e.g., J = 2.8–3.5 Hz for pyrrole rings) validate substitution patterns .
Q. What purification techniques are effective for isolating sulfonylpyrrole compounds?
- Methodological Answer: Flash column chromatography with hexane/ethyl acetate gradients effectively removes unreacted sulfonyl chlorides. Recrystallization from methanol or ethanol is preferred for high-purity crystalline solids, as demonstrated in analogous chlorophenyl-pyrrole syntheses .
Advanced Research Questions
Q. How do π-π interactions and crystal packing influence the solid-state properties of sulfonylpyrrole derivatives?
- Methodological Answer: X-ray crystallography reveals that the dihedral angle between the sulfonylphenyl group and pyrrole ring (e.g., ~79.6°) dictates stacking behavior. π-π interactions between aromatic moieties (centroid distances ~3.6 Å) stabilize 3D networks, impacting solubility and melting points . Computational modeling (DFT) can further predict intermolecular forces .
Q. What strategies resolve contradictions in spectroscopic data (e.g., FT-IR vs. NMR) for structurally similar compounds?
- Methodological Answer: Discrepancies arise from tautomerism or solvent effects. For example, FT-IR bands at 1518 cm⁻¹ (C=C pyrrole) and 1298 cm⁻¹ (S=O stretch) should align with NMR data. If inconsistencies occur, variable-temperature NMR or HSQC experiments can clarify dynamic processes .
Q. How does the electronic nature of the sulfonyl group affect reactivity in cross-coupling reactions?
- Methodological Answer: The electron-withdrawing sulfonyl group deactivates the pyrrole ring, limiting electrophilic substitution. Palladium-catalyzed reductive cyclization with CO surrogates (e.g., formic acid) may overcome this, enabling C–N bond formation. Monitor reaction progress via LC-MS to optimize catalyst loading (e.g., Pd(OAc)₂, 5 mol%) .
Q. What are the challenges in quantifying trace impurities in sulfonylpyrrole synthesis, and how are they addressed?
- Methodological Answer: Residual sulfonyl chlorides or nitrobyproducts require HPLC-MS with a C18 column (gradient: 0.1% formic acid in H₂O/MeCN). Calibration curves using reference standards (e.g., 4-chloro-2-nitrobenzenesulfonic acid) improve accuracy. Limit of detection (LOD) <0.1% ensures compliance with pharmacopeial guidelines .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
